Fluorinated donepezil derivative 1
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Overview
Description
Fluorinated donepezil derivative 1 is a modified version of donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The introduction of fluorine atoms into the donepezil molecule aims to enhance its pharmacokinetic properties, such as increased metabolic stability and improved blood-brain barrier penetration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated donepezil derivative 1 involves multiple steps, starting with the preparation of the indanone moiety, followed by the introduction of the fluorine atoms. The key steps include:
Formation of the Indanone Moiety: This involves the condensation of appropriate starting materials under acidic conditions.
Fluorination: The introduction of fluorine atoms is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Piperidine Nucleus: The final step involves coupling the fluorinated indanone with the piperidine nucleus under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Fluorinated donepezil derivative 1 undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: NBS or NCS in an organic solvent like dichloromethane.
Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound .
Scientific Research Applications
Fluorinated donepezil derivative 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential neuroprotective effects and ability to inhibit acetylcholinesterase.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
Fluorinated donepezil derivative 1 exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which helps improve cognitive function in patients with Alzheimer’s disease. The fluorine atoms enhance the compound’s ability to cross the blood-brain barrier and increase its metabolic stability .
Comparison with Similar Compounds
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar indications.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.
Uniqueness: Fluorinated donepezil derivative 1 stands out due to its enhanced pharmacokinetic properties, such as improved blood-brain barrier penetration and increased metabolic stability, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C24H27F2NO3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[(1-benzyl-4-fluoropiperidin-4-yl)methyl]-2-fluoro-5,6-dimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C24H27F2NO3/c1-29-20-12-18-14-24(26,22(28)19(18)13-21(20)30-2)16-23(25)8-10-27(11-9-23)15-17-6-4-3-5-7-17/h3-7,12-13H,8-11,14-16H2,1-2H3 |
InChI Key |
FMFDCMLVUWZCIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)(CC3(CCN(CC3)CC4=CC=CC=C4)F)F)OC |
Origin of Product |
United States |
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